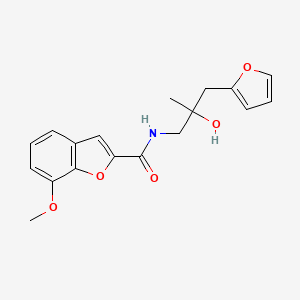

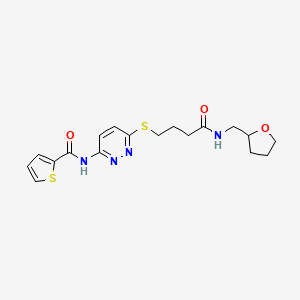

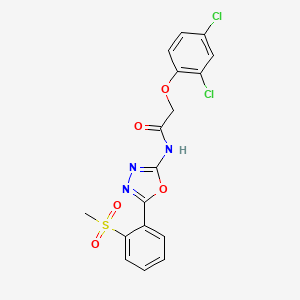

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-7-methoxybenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a furan ring and a benzofuran ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, furan compounds can be synthesized through various methods. For instance, 3-aryl-3-(furan-2-yl)propenoic acid derivatives can be synthesized through hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .Aplicaciones Científicas De Investigación

Analytical Methodologies in Honey Analysis

A high-performance liquid chromatographic method has been developed for determining compounds including furan derivatives in honey and honeydew samples. This method involves a clean-up step to prevent matrix interference and isolate compounds such as 5-hydroxymethyl-2-furaldehyde (hydroxymethylfurfural), 2-furaldehyde (furfural), and others. The compounds are separated on a reversed-phase column, showcasing the utility of furan derivatives in analytical chemistry for food quality assessment (Nozal et al., 2001).

Synthesis of Bioactive Compounds

Research into the synthesis of potentially bioactive compounds from visnaginone, a furan-containing compound, has led to the creation of various derivatives through reactions with aromatic aldehydes and other agents. These synthesized compounds, including chalcones and pyrazoline derivatives, highlight the role of furan derivatives in the development of new bioactive molecules for potential therapeutic applications (Abdel Hafez et al., 2001).

Antiprotozoal Agents

A novel synthesis approach for dicationic imidazo[1,2-a]pyridines, incorporating furan-2-yl compounds, has shown significant promise as antiprotozoal agents. These compounds exhibit strong DNA affinities and have shown excellent in vitro and in vivo activity against protozoal pathogens, demonstrating the potential of furan derivatives in developing new therapeutic agents for protozoal infections (Ismail et al., 2004).

Enzymatic Resolution Studies

The enzymatic resolution of 2,3-dihydro-6-methoxybenzo- furan-2-carboxylic acid through biotransformation using liver enzymes from various animals showcases the application of furan derivatives in studying enzymatic processes and resolving chiral compounds. This research contributes to our understanding of enzymatic selectivity and efficiency in chemical transformations (Lendechy et al., 2000).

Organic Ligand Synthesis for Metal Complexation

The synthesis and characterization of furan ring-containing organic ligands for metal complexation reveal the significance of furan derivatives in the field of coordination chemistry. These compounds demonstrate varying antibacterial activities when complexed with different metals, highlighting their potential in creating novel antimicrobial agents (Patel, 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-18(21,10-13-6-4-8-23-13)11-19-17(20)15-9-12-5-3-7-14(22-2)16(12)24-15/h3-9,21H,10-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEQRFZLUKLWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-bromo-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2877546.png)

![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)

![5-Methyl-2-azaspiro[3.3]heptane; oxalic acid](/img/structure/B2877549.png)

![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B2877550.png)

![4-Hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2877552.png)

![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)